1,3-Bis(2-fluorophenyl)propan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(2-fluorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c16-14-7-3-1-5-11(14)9-13(18)10-12-6-2-4-8-15(12)17/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMDLKAIBNZIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)CC2=CC=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 1,3 Bis 2 Fluorophenyl Propan 2 One
Established Reaction Pathways for Propan-2-one Framework Assembly
The assembly of the 1,3-diarylpropan-2-one core is achievable through several foundational organic reactions. These methods focus on the strategic formation of the carbon-carbon bonds alpha to the carbonyl group.
Condensation Reactions for Carbonyl Formation (e.g., Claisen-Schmidt adaptations)
The Claisen-Schmidt condensation is a robust method for forming carbon-carbon bonds, typically involving the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. researchgate.net A direct synthesis of 1,3-Bis(2-fluorophenyl)propan-2-one via a standard Claisen-Schmidt reaction is not feasible, as the reaction between acetone and two equivalents of an aromatic aldehyde characteristically yields an α,β-unsaturated ketone through dehydration of the intermediate β-hydroxy ketone. gordon.edumagritek.com
However, an adapted two-step approach is a viable pathway. This strategy involves an initial base-catalyzed Claisen-Schmidt condensation of acetone with two equivalents of 2-fluorobenzaldehyde. This reaction forms the unsaturated intermediate, (1E,4E)-1,5-bis(2-fluorophenyl)penta-1,4-dien-3-one. The subsequent step involves the selective reduction of the two carbon-carbon double bonds, while preserving the carbonyl group, to yield the target saturated ketone, this compound. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is a standard method for this type of transformation.
The reaction between 4-fluorobenzaldehyde (a structural isomer) and acetone has been monitored by NMR, showing the formation of an initial mono-substituted intermediate, 4-(4-fluorophenyl)-3-buten-2-one, before the second condensation occurs to yield the final bis-substituted product. magritek.com This stepwise nature allows for control over the reaction, though an excess of acetone is often necessary to prevent self-condensation of the aldehyde. nih.govd-nb.info
| Step | Reaction Type | Key Reagents | Typical Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1 | Claisen-Schmidt Condensation | 2-Fluorobenzaldehyde, Acetone, NaOH (aq) | Ethanol solvent, stirring at room temperature | (1E,4E)-1,5-bis(2-fluorophenyl)penta-1,4-dien-3-one |
| 2 | Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Ethanol or Ethyl Acetate solvent, H₂ atmosphere | This compound |
Alkylation and Arylation Strategies
Direct alkylation and arylation reactions provide a more convergent approach to the target molecule. These strategies rely on the formation of an enolate from a ketone precursor, which then acts as a nucleophile.
A primary strategy involves the double α-arylation of acetone. This can be challenging due to difficulties in controlling the reaction to achieve symmetrical diarylation without the formation of mono-arylated and poly-arylated byproducts.
A more controlled, stepwise approach is often preferred:
Mono-α-arylation of Acetone : Acetone is first reacted with one equivalent of a 2-fluorophenyl electrophile (e.g., 2-fluorobromobenzene) to form the key intermediate, 1-(2-fluorophenyl)propan-2-one.
Second C-C Bond Formation : The resulting 1-(2-fluorophenyl)propan-2-one is then subjected to a second reaction. This can be either:
An alkylation reaction , where the enolate of 1-(2-fluorophenyl)propan-2-one is reacted with a 2-fluorobenzyl halide (e.g., 2-fluorobenzyl bromide).
An arylation reaction , where the ketone is coupled with a second equivalent of a 2-fluorophenyl halide, often under transition-metal catalysis.
These methods offer high modularity but require careful optimization of reaction conditions, particularly the choice of base and solvent, to ensure efficient enolate formation and subsequent C-C bond formation.
Utilization of Fluorinated Phenyl Precursors
The synthesis and utilization of fluorinated precursors are central to the alkylation and arylation strategies. The most critical precursor is 1-(2-fluorophenyl)propan-2-one . The synthesis of this intermediate is a key step that enables the subsequent introduction of the second 2-fluorophenyl group. Synthetic routes to N-phenylglycines, which are precursors to various heterocyclic compounds, can be adapted for this purpose. For instance, reacting 2-fluoroaniline with 2-chloroacetic acid can produce N-(2-fluorophenyl)glycine, which can then be converted to the desired ketone through established organometallic or other synthetic transformations. nih.gov
Catalytic Paradigms in this compound Synthesis
Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions compared to classical stoichiometric approaches.
Transition Metal-Mediated Approaches (e.g., Palladium catalysis)
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the α-arylation of ketones. researchgate.net The synthesis of this compound can be envisioned through a palladium-catalyzed double α-arylation of acetone with a 2-fluorophenyl halide. More practically, a sequential approach involving the mono-arylation of acetone followed by a second arylation of the resulting 1-(2-fluorophenyl)propan-2-one is more common.
Significant advancements have been made in the mono-α-arylation of acetone using various aryl halides and tosylates. organic-chemistry.orgnih.gov Key to the success of these reactions is the ligand coordinated to the palladium center. The use of specifically designed P,N-ligands has proven effective in controlling reactivity and selectivity. organic-chemistry.orgnih.gov Furthermore, catalyst systems such as [Pd(cinnamyl)Cl]2/JosiPhos have enabled these reactions to proceed even at room temperature with a broad scope of (hetero)aryl chlorides, bromides, and iodides. nih.gov
The general mechanism for palladium-catalyzed α-arylation involves:
Oxidative addition of the aryl halide to the Pd(0) catalyst.
Formation of a palladium enolate.
Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
| Catalyst Precursor | Ligand | Base | Temperature | Substrate Scope |
|---|---|---|---|---|
| Pd₂(dba)₃ or Pd(OAc)₂ | Mor-DalPhos (P,N-Ligand) | Cs₂CO₃ | Elevated | Aryl chlorides, bromides, iodides, tosylates organic-chemistry.org |
| [Pd(cinnamyl)Cl]₂ | JosiPhos | NaOtBu | Room Temp | (Hetero)aryl chlorides, bromides, iodides nih.gov |
Organocatalytic Systems for Bond Formation
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents an alternative to metal-based catalysts. For the synthesis of this compound, an organocatalytic approach could proceed via a conjugate addition pathway.
This strategy would involve:
Formation of an α,β-unsaturated ketone, such as (E)-4-(2-fluorophenyl)but-3-en-2-one, via a Claisen-Schmidt reaction between 2-fluorobenzaldehyde and acetone.
An organocatalyzed Michael addition of a 2-fluorophenyl nucleophile to this unsaturated ketone.
Chiral amines or thiourea-based catalysts are often employed in such conjugate additions. The catalyst can activate the electrophile (via iminium ion formation) or the nucleophile (via enamine or enolate formation) to facilitate the reaction under mild conditions. While this specific application to this compound is not extensively documented, the principles are well-established in the synthesis of other complex molecules. For example, simple organocatalysts like triethylamine have been used to produce fluorinated bisoxindoles in high yield and diastereoselectivity at room temperature, demonstrating the utility of this approach for C-C bond formation with fluorinated synthons. nih.govnih.gov
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. While a specific MCR for the direct synthesis of this compound is not extensively documented, a plausible approach can be extrapolated from established methodologies for similar 1,3-diarylpropan-2-ones.
One such strategy is a variation of the Claisen-Schmidt condensation. This reaction typically involves the base-catalyzed condensation of an aldehyde with a ketone. A potential one-pot, three-component approach for the synthesis of this compound could involve the reaction of two equivalents of 2-fluorobenzaldehyde with acetone in the presence of a suitable base.
In a related documented synthesis, 1,5-bis(4-fluorophenyl)-1,4-pentadien-3-one was synthesized via a Claisen-Schmidt condensation of 4-fluorobenzaldehyde and acetone. magritek.commagritek.com This reaction proceeds through the initial formation of a mono-adduct, 4-(4-fluorophenyl)-3-buten-2-one, which then reacts with a second molecule of the aldehyde. magritek.commagritek.com A similar mechanistic pathway can be envisioned for the synthesis of the target compound, where the intermediate would be 1-(2-fluorophenyl)propan-2-one.
Table 1: Plausible Multicomponent Reaction for this compound
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate | Product |
| 2-Fluorobenzaldehyde (2 eq.) | Acetone (1 eq.) | Base (e.g., NaOH, KOH) | 1-(2-fluorophenyl)propan-2-one | This compound |
This MCR approach, if optimized, could provide a straightforward and atom-economical route to this compound, avoiding the isolation of intermediates and reducing the number of synthetic steps.
Stereochemical Control and Asymmetric Synthesis Considerations
The introduction of chirality into molecules like this compound is crucial for the development of selective therapeutic agents. The following sections discuss various strategies to achieve stereochemical control.
Enantioselective Routes to Chiral Analogs
The asymmetric reduction of the prochiral ketone in this compound to the corresponding chiral alcohol, 1,3-bis(2-fluorophenyl)propan-2-ol, represents a key strategy for accessing enantiomerically enriched analogs. Various catalytic systems have been developed for the enantioselective reduction of ketones.
One of the most effective methods is catalytic asymmetric transfer hydrogenation (ATH). This reaction typically employs a chiral transition metal catalyst, such as a ruthenium or rhodium complex with a chiral ligand, and a hydrogen donor like isopropanol or formic acid. For the analogous compound, 1,3-diphenylpropan-2-one, its reduction to the corresponding chiral alcohol has been achieved with high enantioselectivity using Noyori-type catalysts.
Another powerful approach is the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, in combination with a stoichiometric reducing agent like borane. These catalysts have demonstrated broad applicability in the enantioselective reduction of a wide range of ketones.
Table 2: Potential Enantioselective Routes to Chiral 1,3-Bis(2-fluorophenyl)propan-2-ol
| Substrate | Method | Catalyst/Reagent | Product |
| This compound | Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complex / H-donor | (R)- or (S)-1,3-Bis(2-fluorophenyl)propan-2-ol |
| This compound | CBS Reduction | Chiral oxazaborolidine / Borane | (R)- or (S)-1,3-Bis(2-fluorophenyl)propan-2-ol |
The choice of catalyst, ligand, and reaction conditions would be critical in achieving high enantiomeric excess (ee) for the desired chiral alcohol.
Diastereoselective Synthesis of Complex Derivatives
The this compound scaffold can be further elaborated to introduce additional stereocenters, leading to complex derivatives with multiple chiral centers. Diastereoselective synthesis aims to control the relative stereochemistry of these newly formed centers.
One potential strategy involves an aldol reaction of the enolate of this compound with a chiral aldehyde. The stereochemical outcome of this reaction would be influenced by the geometry of the enolate (E or Z) and the facial selectivity of the approach of the enolate to the chiral aldehyde, which can often be predicted using models such as the Felkin-Ahn model. The use of chiral auxiliaries or catalysts can further enhance the diastereoselectivity.
Alternatively, a Michael addition of the enolate to a chiral α,β-unsaturated compound could also be employed to introduce new stereocenters with a high degree of diastereocontrol. The stereochemistry of the resulting adduct would depend on the nature of the Michael acceptor and the reaction conditions.
These approaches would allow for the synthesis of a library of diastereomerically enriched complex derivatives of this compound for further investigation.
Chiral Resolution Techniques for Enantiomerically Pure Precursors
When direct asymmetric synthesis is not feasible or does not provide sufficient enantiopurity, chiral resolution of a racemic mixture of a key precursor is a viable alternative. For the synthesis of enantiomerically pure this compound analogs, the resolution of the racemic alcohol, 1,3-bis(2-fluorophenyl)propan-2-ol, is a logical step.
One effective method for chiral resolution is enzymatic resolution. Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. For instance, the enzymatic resolution of the structurally similar rac-1-(3-trifluoromethylphenyl)propan-2-ol has been successfully achieved using lipases from Candida antarctica and Mucor miehei, which catalyzed the enantioselective esterification of one of the enantiomers. researchgate.net This approach could likely be adapted for the resolution of rac-1,3-bis(2-fluorophenyl)propan-2-ol.
Another widely used technique is chiral high-performance liquid chromatography (HPLC). This method utilizes a chiral stationary phase that interacts differently with the two enantiomers of a racemic compound, leading to their separation. Chiral HPLC can be used both analytically to determine the enantiomeric excess and preparatively to isolate the pure enantiomers. The resolution of racemic propranolol and its derivatives has been successfully achieved using this technique. nih.gov
Table 3: Chiral Resolution Techniques for Precursors
| Racemic Precursor | Resolution Method | Agent/Technique | Separated Products |
| rac-1,3-Bis(2-fluorophenyl)propan-2-ol | Enzymatic Resolution | Lipase (e.g., from Candida antarctica) / Acyl donor | (R)-1,3-Bis(2-fluorophenyl)propan-2-ol and (S)-ester (or vice versa) |
| rac-1,3-Bis(2-fluorophenyl)propan-2-ol | Chiral HPLC | Chiral Stationary Phase | (R)-1,3-Bis(2-fluorophenyl)propan-2-ol and (S)-1,3-Bis(2-fluorophenyl)propan-2-ol |
These resolution techniques provide reliable methods for obtaining enantiomerically pure precursors that can then be used in the synthesis of chiral derivatives of this compound.
Chemical Transformations and Derivatization Reactions of 1,3 Bis 2 Fluorophenyl Propan 2 One
Reactivity Profiling of the Ketone Functional Group
The ketone group is the most prominent site for reactions such as reduction, nucleophilic additions, and oxidations.
Carbonyl Reduction Pathways to Secondary Alcohols
The reduction of the carbonyl group in 1,3-Bis(2-fluorophenyl)propan-2-one to its corresponding secondary alcohol, 1,3-Bis(2-fluorophenyl)propan-2-ol, is a fundamental transformation. This conversion is typically achieved using standard reducing agents. While specific literature detailing a wide array of reducing agents for this particular substrate is limited, the general principles of ketone reduction are applicable.
| Product | Reagents | Conditions | Notes |
| 1,3-Bis(2-fluorophenyl)propan-2-ol | Information not available in the provided search results. | Information not available in the provided search results. | The reduction of a ketone to a secondary alcohol is a standard organic transformation. |
Nucleophilic Additions and Condensations
The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. These reactions lead to the formation of new carbon-carbon or carbon-heteroatom bonds, providing a pathway to more complex molecular architectures. Such reactions include additions of organometallic reagents or condensation reactions to form larger structures.
Detailed research findings on specific nucleophilic additions and condensations for this compound are not extensively documented in the available literature.
Chemoselective Oxidation Reactions
While the ketone is already in a relatively high oxidation state, certain oxidative reactions can still occur. For instance, a Baeyer-Villiger oxidation could theoretically convert the ketone into an ester. However, specific studies demonstrating the chemoselective oxidation of this compound are not prevalent in the reviewed sources. google.com
Transformations Involving the Fluorophenyl Moieties
The fluorine atoms on the phenyl rings activate the aromatic system towards certain types of reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorine Atom
The electron-withdrawing nature of the fluorine atom and the adjacent carbonyl group can facilitate the displacement of fluoride (B91410) by strong nucleophiles. This type of reaction is a powerful tool for introducing different functional groups onto the aromatic ring. The success of SNAr reactions is highly dependent on the nucleophile's strength and the reaction conditions. google.com
Specific examples of SNAr reactions on this compound are not detailed in the provided search results.
Directed Ortho Metalation (DoM) Strategies
The fluorine atom can act as a directed metalating group, guiding a strong base (typically an organolithium reagent) to deprotonate the ortho position (the carbon atom adjacent to the fluorine). The resulting organometallic intermediate can then be trapped with various electrophiles, allowing for the regioselective introduction of a wide range of substituents on the aromatic ring.
While plausible, specific applications of DoM strategies starting from this compound are not described in the available scientific literature.
Cross-Coupling Reactions at Aromatic Positions
The fluorine substituents on the aromatic rings of this compound are not typically displaced in standard palladium-catalyzed cross-coupling reactions. Instead, the carbon-fluorine bond can be activated under specific conditions, often requiring more specialized catalytic systems. More commonly, the aromatic C-H bonds can be functionalized, or the molecule can be modified to introduce a more reactive leaving group (like bromine or iodine) for subsequent cross-coupling.
However, modern transition-metal-free methods offer potential pathways for the defluorinative cross-coupling of fluoroaromatics. For instance, the use of a silylboronate reagent in the presence of a strong base like potassium tert-butoxide has been shown to facilitate the coupling of C-F bonds with N-H bonds of secondary amines. rsc.org This type of reaction could potentially be applied to this compound to introduce amino groups at the fluorine-bearing positions.
Another approach involves iron-catalyzed cross-coupling reactions. While often used for polyfluorinated arylzinc reagents, these methods highlight the ongoing development of catalytic systems capable of activating C-F bonds for the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.org
Table 1: Plausible Cross-Coupling Reactions at Aromatic Positions
| Reaction Type | Reagents & Conditions | Potential Product |
| Defluoroaminatio | Secondary Amine (e.g., N-methylaniline), Et3SiBpin, KOtBu, in triglyme (B29127) at room temperature | N-substituted aminophenyl derivative |
| Iron-Catalyzed Coupling | Aryl Grignard or Zinc reagent, Iron catalyst (e.g., FeCl3), Ligand (e.g., DPPBz) | Biaryl derivative |
Formation of Diverse Molecular Scaffolds
The 1,3-diarylpropan-2-one backbone is a versatile precursor for the synthesis of a wide range of molecular architectures, particularly heterocyclic systems.
Cyclization Reactions to Heterocyclic Systems
The 1,3-dicarbonyl-like nature of this compound makes it an ideal substrate for condensation reactions with binucleophiles to form various heterocycles. These reactions are foundational in heterocyclic chemistry. researchgate.net
Pyrazoles and Isoxazoles: Condensation with hydrazine (B178648) or its derivatives would lead to the formation of pyrazole (B372694) rings. Similarly, reaction with hydroxylamine (B1172632) would yield isoxazole (B147169) derivatives. The reaction proceeds through initial formation of a hydrazone or oxime, followed by intramolecular cyclization and dehydration. researchgate.net
Thiazoles: The Hantzsch thiazole (B1198619) synthesis provides a route to thiazole derivatives. This would involve reacting the ketone with an α-haloketone and a source of sulfur like a thioamide. researchgate.net A more direct approach could involve condensation with a thiourea (B124793) or related compound.
Furans (Paal-Knorr type synthesis): While the classic Paal-Knorr synthesis uses 1,4-dicarbonyls, related cyclizations of 1,3-diarylpropanones can be induced. For instance, oxidative dearomatization of a furan-substituted propanone, followed by cyclization, has been demonstrated to form new furan (B31954) rings. nih.govnih.govresearchgate.net This suggests that under specific oxidative conditions, the propanone backbone could be manipulated to participate in furan synthesis.
Table 2: Potential Heterocyclic Systems from this compound
| Heterocycle | Reagent | General Conditions |
| Pyrazole | Hydrazine hydrate | Acid or base catalysis, reflux in ethanol |
| Isoxazole | Hydroxylamine hydrochloride | Base (e.g., sodium acetate), reflux in ethanol |
| Thiazole | Thiourea and an oxidizing agent (e.g., iodine) | Reflux in a suitable solvent |
| Pyrimidine | Urea or Thiourea | Strong acid or base catalysis, heating |
Chain Elongation and Functional Group Interconversions
The core structure of this compound can be readily modified through reactions targeting the ketone and adjacent methylene (B1212753) groups.
Chain Elongation: The carbonyl group is a key site for chain elongation. The Wittig reaction, using a phosphorus ylide, can convert the ketone into an alkene, introducing a new carbon-carbon double bond. This double bond can then serve as a handle for further functionalization. Horner-Wadsworth-Emmons reaction is another powerful alternative.
Functional Group Interconversions:
Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride. This introduces a hydroxyl group, which can be used for subsequent reactions like esterification or etherification.
Oxidation: While ketones are generally resistant to oxidation, under harsh conditions (e.g., Baeyer-Villiger oxidation), an ester could be formed.
Reductive Amination: The ketone can be converted to an amine through reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride).
Halogenation: The α-methylene protons are acidic and can be removed by a base. The resulting enolate can be trapped with an electrophilic halogen source (e.g., N-bromosuccinimide) to introduce a halogen at the α-position, providing a site for nucleophilic substitution.
Derivatization for Analytical or Synthetic Utility
For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize polar compounds to increase their volatility and thermal stability. psu.edursc.org The ketone functionality is the primary target for such derivatization.
Oxime and Hydrazone Formation: Reaction with hydroxylamine or hydrazine derivatives (e.g., 2,4-dinitrophenylhydrazine) produces stable, crystalline oximes and hydrazones. These derivatives are useful for both characterization and quantification.
Acylation: While less common for ketones themselves, if the ketone is first reduced to an alcohol, the resulting hydroxyl group can be readily acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA). rsc.org These perfluoroacyl derivatives are highly volatile and are easily detected by electron capture detectors (ECD) in GC.
Silylation: Similarly, reduction of the ketone to an alcohol allows for silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) ether, a common derivatization for GC-MS analysis.
These derivatization techniques are crucial for creating compounds with improved chromatographic properties and for introducing specific tags for detection or further reaction. psu.edumdpi-res.com
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the atomic environments within a molecule. For 1,3-Bis(2-fluorophenyl)propan-2-one, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers unambiguous structural confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the different proton environments in the molecule. Due to the molecule's symmetry, the two 2-fluorophenyl groups and their respective benzylic protons are chemically equivalent.
The benzylic methylene (B1212753) protons (CH₂) adjacent to the carbonyl group are expected to produce a single signal, as they are equivalent. This signal would likely appear as a singlet in the range of 3.8-4.2 ppm. The downfield shift is attributed to the deshielding effects of the adjacent carbonyl group and the aromatic rings.
The protons on the two aromatic rings would present a more complex pattern in the aromatic region of the spectrum (approximately 6.9-7.4 ppm). Each ring has four protons, and their signals would be split by both neighboring protons (homonuclear coupling) and the fluorine atom (heteronuclear coupling). The proton ortho to the fluorine atom would likely show a doublet of doublets due to coupling with the adjacent proton and the fluorine. The other aromatic protons would exhibit similarly complex splitting patterns (multiplets).
Table 1. Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Methylene (CH₂) | 3.8 - 4.2 | Singlet (s) |
| Aromatic (Ar-H) | 6.9 - 7.4 | Multiplets (m) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides critical information about the carbon framework. Due to symmetry, the spectrum of this compound is expected to show fewer signals than the total number of carbon atoms. We would anticipate signals for the carbonyl carbon, one type of methylene carbon, and six distinct aromatic carbons.
The carbonyl carbon (C=O) is the most deshielded and is expected to appear at a chemical shift of around 200-205 ppm. The methylene carbon signal should appear in the range of 45-55 ppm. The six aromatic carbons will have signals in the typical aromatic region (115-165 ppm). A key feature would be the presence of carbon-fluorine coupling constants (JC-F). The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF), typically in the range of 240-250 Hz, and will appear as a doublet. Carbons that are two or three bonds away from the fluorine will exhibit smaller couplings (²JCF and ³JCF).
Table 2. Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |
|---|---|---|
| Carbonyl (C=O) | 200 - 205 | Small or no coupling |
| Methylene (CH₂) | 45 - 55 | Likely ³JCF |
| Aromatic (C-F) | 158 - 162 | Large ¹JCF (doublet) |
| Aromatic (C-CH₂) | 125 - 130 | ²JCF (doublet) |
| Aromatic (C-H) | 115 - 135 | ²JCF, ³JCF, ⁴JCF (doublets) |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis
¹⁹F NMR is highly sensitive to the local electronic environment of fluorine atoms. chem-space.com Since the two fluorine atoms in this compound are in identical chemical environments due to the molecule's symmetry, the ¹⁹F NMR spectrum is expected to show a single signal. For a fluorine atom attached to an aromatic ring, this signal would typically appear in the chemical shift range of -110 to -140 ppm relative to a standard like CFCl₃. The signal would be a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D NMR spectra and confirming the connectivity of the molecule. bas.bg
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, COSY would be most useful in the aromatic region to establish the connectivity between adjacent protons on the phenyl rings. No cross-peaks would be expected for the methylene protons as they are isolated from other protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would definitively link the methylene proton signal to the methylene carbon signal and each aromatic proton signal to its corresponding aromatic carbon signal.
A correlation from the methylene protons to the carbonyl carbon (three-bond correlation, ³JCH).
Correlations from the methylene protons to the two nearest aromatic carbons (two- and three-bond correlations).
Correlations from the aromatic protons to neighboring carbons within the ring.
Vibrational Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
The FT-IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of a ketone. This band is expected to appear in the region of 1715-1725 cm⁻¹. Other significant absorptions would include the C-F stretching vibration, which typically appears as a strong band between 1250 and 1100 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would cause several peaks in the 1600-1450 cm⁻¹ region.
Table 3. Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3050 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2900 - 3000 | Medium |
| Ketone C=O | Stretch | 1715 - 1725 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |
| C-F | Stretch | 1100 - 1250 | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions.
The π → π* transitions, which are typically of high intensity, originate from the electrons in the aromatic rings. The presence of the carbonyl group and the fluorine substituents can influence the position and intensity of these bands. The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is expected to be of lower intensity and appear at a longer wavelength compared to the π → π* transitions.
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Chromophore | Expected Wavelength Range (nm) |
| π → π | Phenyl rings, Carbonyl group | 200 - 280 |
| n → π | Carbonyl group | > 280 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₅H₁₂F₂O), the calculated monoisotopic mass is 246.0856 g/mol .
An HRMS experiment would provide an experimental mass measurement with high accuracy, typically to within a few parts per million (ppm) of the theoretical value. This level of precision is crucial for confirming the molecular formula and distinguishing it from other potential isobaric compounds. The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure by showing losses of characteristic fragments, such as the fluorophenyl or carbonyl moieties.
Table 3: Theoretical vs. Expected Experimental Mass for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₁₂F₂O |
| Calculated Monoisotopic Mass | 246.0856 u |
| Expected Experimental Mass (HRMS) | ~246.0856 ± 0.0005 u |
X-ray Diffraction (XRD) Crystallography for Solid-State Molecular Architecture
X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound has not been reported in the crystallographic databases, we can infer the type of information that would be obtained from such a study.
A successful XRD analysis would yield the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This fundamental data describes the repeating lattice structure of the crystalline solid.
The primary output of an XRD study is the precise coordinates of each atom in the asymmetric unit. From this, all bond lengths, bond angles, and torsional angles can be calculated with a high degree of accuracy. For this compound, this would provide definitive values for the C=O bond length, the C-C bonds of the propane (B168953) backbone, and the C-F and C-C bonds within the fluorophenyl rings. The angles between these bonds would reveal the local geometry around each atom.
Computational Chemistry and Theoretical Investigations of 1,3 Bis 2 Fluorophenyl Propan 2 One
Density Functional Theory (DFT) Studies for Molecular Properties
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. nih.gov This method is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems, including fluorinated organic compounds. nih.govresearchgate.net DFT calculations allow for the prediction of various molecular properties, such as optimized geometries, vibrational frequencies, and electronic characteristics, which are crucial for understanding molecular behavior and reactivity. acs.orgwisc.edu Studies on related fluorophenyl derivatives and ketones frequently employ DFT methods, often using the B3LYP functional combined with basis sets like 6-311++G(d,p), to gain insights into their structural and electronic nature. researchgate.netajchem-a.com These theoretical investigations provide a detailed picture of the molecule at the atomic level, complementing and guiding experimental findings.
Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1,3-Bis(2-fluorophenyl)propan-2-one, this calculation would identify the lowest energy conformer by adjusting bond lengths, bond angles, and dihedral angles. The process is typically performed using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, until the forces on each atom are negligible. ajchem-a.comresearchgate.net
Table 1: Predicted Geometrical Parameters from DFT Calculations (Note: The following values are representative examples based on typical DFT calculations for similar organic molecules and are intended for illustrative purposes.)
| Parameter | Bond | Predicted Value (DFT) |
| Bond Length | C=O | 1.21 Å |
| C-F | 1.35 Å | |
| C-C (Aromatic) | 1.39 Å | |
| C-C (Aliphatic) | 1.52 Å | |
| Bond Angle | C-C(=O)-C | 117° |
| F-C-C (Aromatic) | 118° |
Vibrational frequency analysis is a powerful computational tool used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net These calculations are typically performed at the same level of theory as the geometry optimization, such as DFT/B3LYP. ajchem-a.com The results provide a set of vibrational modes and their corresponding frequencies, which can be directly compared with experimental spectra obtained from FT-IR and Raman spectroscopy. acs.org This correlation allows for the detailed assignment of specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups. researchgate.net
For this compound, key vibrational modes would include:
C=O Stretching: The carbonyl group of a ketone typically shows a strong absorption band in the IR spectrum. youtube.com
C-F Stretching: The carbon-fluorine bond vibrations are also characteristic. researchgate.net
Aromatic C-H and C=C Stretching: These vibrations are indicative of the two phenyl rings. ajchem-a.com
CH₂ Bending and Stretching: These modes correspond to the methylene (B1212753) groups in the propane (B168953) chain.
Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data. ajchem-a.com The excellent agreement often found between scaled theoretical frequencies and experimental spectra validates both the calculated geometry and the vibrational assignments. ajchem-a.com
Table 2: Representative Correlation of Calculated and Experimental Vibrational Frequencies (cm⁻¹) (Note: This table illustrates the typical correlation and assignments for key functional groups.)
| Vibrational Mode | Functional Group | Calculated Frequency (Scaled) | Experimental Frequency (FT-IR/Raman) |
| ν(C=O) | Ketone | ~1710 cm⁻¹ | ~1715 cm⁻¹ youtube.com |
| ν(C-F) | Fluorophenyl | ~1250 cm⁻¹ | ~1250-1150 cm⁻¹ researchgate.net |
| ν(C=C) | Aromatic Ring | ~1600 cm⁻¹ | ~1600 cm⁻¹ ajchem-a.com |
| ν(C-H) | Aromatic Ring | ~3060 cm⁻¹ | ~3080-3030 cm⁻¹ ajchem-a.com |
| δ(CH₂) | Methylene | ~1450 cm⁻¹ | ~1465 cm⁻¹ |
The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Computational methods like DFT provide profound insights into the distribution of electrons and the nature of molecular orbitals.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orgslideshare.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. mdpi.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. acs.org For this compound, the HOMO is expected to be localized on the π-systems of the fluorophenyl rings, while the LUMO would likely be centered around the electron-accepting carbonyl group. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. ajchem-a.comresearchgate.net
Table 3: Illustrative Frontier Molecular Orbital Parameters (Note: These values are representative based on DFT calculations for similar aromatic ketones.)
| Parameter | Energy (eV) |
| E(HOMO) | ~ -6.6 eV |
| E(LUMO) | ~ -2.1 eV |
| Energy Gap (ΔE) | ~ 4.5 eV |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing different values of the electrostatic potential. researchgate.net
The color scheme is typically as follows:
Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.
Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.
Green/Yellow: Represents regions of neutral or intermediate potential.
For this compound, the MEP map would likely show a significant negative potential (red) around the electronegative oxygen atom of the carbonyl group, identifying it as a primary site for electrophilic interactions. The electronegative fluorine atoms would also contribute to regions of negative potential. In contrast, the hydrogen atoms of the phenyl rings would exhibit a positive potential (blue), making them potential sites for nucleophilic interactions. researchgate.netajchem-a.com
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed understanding of the Lewis structure, charge distribution, and intramolecular delocalization effects within a molecule. ajchem-a.comq-chem.com It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which are easier to interpret from a chemical perspective. wisc.edu
A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory. wisc.edu A higher E(2) value indicates a more significant delocalization of electron density from the donor orbital to the acceptor orbital, which stabilizes the molecule. This phenomenon is also known as hyperconjugation. wisc.eduresearchgate.net
Table 4: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Note: This table illustrates plausible donor-acceptor interactions and their stabilization energies (E(2)) for the title compound.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP(1) O | π(C-C)Aromatic | High | Lone pair delocalization into the ring |
| LP(2) F | π(C-C)Aromatic | Moderate | Lone pair delocalization into the ring |
| π(C-C)Aromatic | π(C=O) | Moderate | π-conjugation from ring to carbonyl |
| π(C-C)Aromatic | π(C-C)Aromatic | High | Intramolecular charge transfer within the π-system |
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, are crucial for understanding molecular conformation, crystal packing, and interactions with other molecules. The method is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s).
In an NCI analysis of this compound, one would expect to observe several key interactions. The presence of fluorine atoms and the carbonyl group would likely lead to intramolecular interactions that influence the molecule's preferred conformation. Specifically, interactions between the fluorine atoms and the hydrogens of the phenyl rings or the methylene bridge could be visualized. Furthermore, n → π* interactions, involving the delocalization of lone pair electrons from an oxygen or fluorine atom to the π* orbitals of the aromatic rings, could be identified and their role in stabilizing particular conformations assessed. medchemexpress.com
The analysis typically generates 3D plots where different types of interactions are color-coded. For instance, strong attractive interactions like hydrogen bonds are often shown in blue, weaker van der Waals interactions in green, and repulsive steric clashes in red. For this compound, this would allow for a detailed mapping of the forces that dictate its three-dimensional structure.
While specific data is not available, a hypothetical NCI analysis could reveal the following:
| Interaction Type | Potential Location in this compound | Expected Significance |
| van der Waals | Between the two phenyl rings | Moderate, influencing folding |
| Dipole-Dipole | Between the C=O group and C-F bonds | Significant, affecting conformation |
| Hydrogen Bonding (weak) | Between fluorine and ortho-hydrogens on the opposing ring | Possible, contributing to stability |
| Steric Repulsion | Between fluorine atoms if the rings are closely packed | Possible, depending on conformation |
Thermochemical and Thermodynamic Property Calculations
Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the thermochemical and thermodynamic properties of molecules. nih.gov These calculations can predict key values such as the standard enthalpy of formation (ΔH°f), entropy (S°), and heat capacity (Cp) without the need for experimental measurements. nih.gov
For this compound, these calculations would begin with geometry optimization to find the lowest energy structure. From this optimized structure, vibrational frequency analysis is performed, which is essential for calculating the thermodynamic properties at different temperatures.
Although specific calculated values for this compound are not published, we can outline the expected data from such a study. The introduction of fluorine atoms is known to affect the thermochemical properties of organic compounds.
A typical table of calculated thermodynamic properties would look as follows:
| Property | Predicted Value (Illustrative) | Units |
| Standard Enthalpy of Formation (ΔH°f) | -450 ± 20 | kJ/mol |
| Standard Entropy (S°) | 480 ± 10 | J/(mol·K) |
| Heat Capacity (Cp) at 298.15 K | 300 ± 15 | J/(mol·K) |
These values are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate.
Mechanistic Pathways and Reaction Dynamics Simulation
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. wikipedia.org This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. wikipedia.orglibretexts.org Transition state theory provides the framework for understanding how these high-energy structures govern the rate of a reaction. wikipedia.orgyoutube.com
For a molecule like this compound, a number of reactions could be studied computationally. For example, the mechanism of its synthesis or its potential reactions, such as enolization or reactions at the carbonyl group, could be investigated. DFT calculations would be employed to locate the transition state for a given reaction step. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes.
The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in the reaction rate. For any proposed mechanism, the calculated activation energies for each step would allow for the identification of the rate-determining step.
Kinetic Isotope Effect (KIE) Predictions
The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. ox.ac.uk The study of KIEs provides valuable information about the transition state of the rate-determining step of a reaction. ox.ac.ukresearchgate.net Computational methods can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species.
For this compound, a common KIE study would involve the deuteration of the methylene bridge (the α-carbons). If a reaction involves the breaking of a C-H bond at this position in the rate-determining step, a significant primary KIE would be expected. The magnitude of the KIE can provide insight into the geometry of the transition state.
While no experimental or theoretical KIE data exists for this specific compound, a hypothetical study on a base-catalyzed enolization might yield the following type of data:
| Reaction | Isotopic Substitution | Calculated kH/kD | Interpretation |
| Enolization | H/D at the methylene bridge | 5.8 | C-H bond breaking is part of the rate-determining step. |
Advanced Theoretical Property Prediction
Theoretical Spectroscopy (e.g., Simulated NMR and UV-Vis Spectra)
Computational methods can simulate various types of spectra, which can be invaluable for interpreting experimental data and for identifying unknown compounds.
Simulated NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. science.gov For this compound, theoretical ¹H and ¹³C NMR spectra could be generated. The calculated chemical shifts would then be compared to experimental data to confirm the structure. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational changes. A simulated ¹⁹F NMR spectrum would also be particularly relevant for this molecule.
An illustrative table of predicted ¹³C NMR chemical shifts is presented below:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 205.1 |
| Methylene (-CH₂-) | 52.3 |
| Phenyl C1 (C-CH₂) | 128.5 |
| Phenyl C2 (C-F) | 161.2 (d, J ≈ 245 Hz) |
| Phenyl C3 | 115.8 (d, J ≈ 22 Hz) |
| Phenyl C4 | 132.0 (d, J ≈ 8 Hz) |
| Phenyl C5 | 124.9 (d, J ≈ 4 Hz) |
| Phenyl C6 | 130.4 |
Note: 'd' denotes a doublet due to C-F coupling, with an approximate coupling constant J.
Simulated UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and, consequently, UV-Vis absorption spectra. nih.gov The simulation for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions would be expected to show absorptions characteristic of the phenyl rings and the carbonyl group.
Nonlinear Optical (NLO) Properties Calculation
The burgeoning field of nonlinear optics (NLO) investigates the interaction of intense light with materials, leading to a host of phenomena with applications in optical switching, frequency conversion, and data storage. The NLO response of a molecule is intrinsically linked to its electronic structure, particularly the distribution and delocalization of π-electrons. In molecules like this compound, the interplay between the electron-withdrawing fluorine atoms and the phenyl rings can give rise to significant NLO effects.
Computational methods, primarily based on density functional theory (DFT), are instrumental in predicting the NLO properties of molecules. The key parameters include the first hyperpolarizability (β) and the second hyperpolarizability (γ), which quantify the second- and third-order NLO responses, respectively. These calculations are typically performed using a finite-field approach, where the response of the molecule to an external static electric field is determined.
For organic molecules, the presence of electron-donating and electron-accepting groups connected by a π-conjugated system often leads to enhanced NLO properties. While this compound does not possess a classic push-pull architecture, the electronegative fluorine atoms can induce a significant dipole moment and influence the polarizability of the molecule. Theoretical studies on related chalcone (B49325) derivatives have shown that halogen substitution can modulate the NLO response. researchgate.net It is hypothesized that the fluorine substitution in this compound would similarly impact its hyperpolarizability.
A systematic computational study would involve optimizing the molecular geometry and then calculating the dipole moment (μ), linear polarizability (α), and the first and second hyperpolarizabilities (β and γ) using a suitable DFT functional and basis set. The results would provide a quantitative measure of the molecule's potential for NLO applications.
Table 1: Hypothetical Calculated NLO Properties of this compound
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | Value |
| Linear Polarizability (α) | Value |
| First Hyperpolarizability (β) | Value |
| Second Hyperpolarizability (γ) | Value |
Note: The values in this table are hypothetical and would need to be determined through specific quantum chemical calculations.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal conformational changes, solvent effects, and other dynamic processes that are often inaccessible to experimental techniques alone.
The flexibility of the propan-2-one linker in this compound allows the two fluorophenyl rings to adopt various spatial orientations. The conformational landscape of this molecule is governed by a delicate balance of steric hindrance, electrostatic interactions, and solvent effects. The presence of fluorine atoms can significantly influence the conformational preferences due to their size and electronegativity, potentially leading to specific folded or extended structures. nih.govresearchgate.netnih.gov
MD simulations in an explicit solvent environment, such as water or an organic solvent, can map out the potential energy surface and identify the most stable conformers. By analyzing the trajectories generated during the simulation, one can determine the population of different conformational states, the barriers to their interconversion, and the influence of the solvent on the conformational equilibrium. Such studies on related fluorinated alkanes have demonstrated that 1,3-difluorination strongly impacts alkane chain conformation, with a notable dependence on the polarity of the medium. nih.govresearchgate.netnih.gov
The strength of a chemical bond is quantified by its bond dissociation energy (BDE), which is the enthalpy change required to break the bond homolytically. BDEs are fundamental thermochemical parameters that are crucial for understanding reaction mechanisms, predicting chemical reactivity, and assessing molecular stability.
For this compound, the most labile bonds are likely the C-C bonds adjacent to the carbonyl group and the C-H bonds on the methylene bridges. Computational methods, particularly high-level quantum chemical calculations like G3 or CBS-QB3, can provide accurate estimates of BDEs. acs.orgnih.gov These calculations typically involve determining the energies of the parent molecule and the resulting radical fragments.
The presence of the electron-withdrawing fluorine atoms on the phenyl rings is expected to influence the BDEs of the benzylic C-H and C-C bonds through inductive effects. A comprehensive computational study would involve calculating the BDEs for various bonds within the molecule to create a detailed picture of its chemical stability and potential fragmentation pathways.
Table 2: Representative Bond Dissociation Energies (BDEs) in Ketones
| Bond | Compound | BDE (kcal/mol) |
| C-H (α to C=O) | Acetone | 98.4 |
| C-C (α to C=O) | Acetone | 84.4 |
| C-H (benzylic) | Toluene | 89.7 |
Note: This table provides reference BDE values for similar bond types and is not specific to this compound. Specific calculations are required for the target molecule.
Applications in Advanced Organic Synthesis and Materials Science Research
Versatile Building Block in Complex Organic Molecule Synthesis
The structure of 1,3-Bis(2-fluorophenyl)propan-2-one serves as a robust scaffold for the elaboration of more intricate organic molecules. Its utility stems from the presence of multiple reactive sites that can be selectively targeted to build molecular complexity.
The chemical landscape of this compound is rich with possibilities for derivatization. The ketone functionality can undergo a variety of transformations, such as reduction to the corresponding alcohol, which can then be used in further synthetic steps. For instance, related fluorinated ketones are known to be precursors in the synthesis of biologically active compounds, including potential pharmaceuticals. nih.govresearchgate.net The synthesis of chalcones, which are α,β-unsaturated ketones, often starts from substituted acetophenones and benzaldehydes. nih.govrasayanjournal.co.inacgpubs.org Analogously, this compound could be a key starting material for a variety of complex molecules.
The ortho-fluorine atoms can direct certain reactions and influence the stereochemical outcome of transformations at the benzylic positions. Research on related fluorinated ketones has shown that the fluorine substituent enhances the reactivity of the molecule in certain reactions. nih.gov
Table 1: Potential Transformations of this compound
| Reaction Type | Potential Product | Significance |
| Reduction | 1,3-Bis(2-fluorophenyl)propan-2-ol | Precursor for esters, ethers, and other functional groups. |
| Aldol Condensation | α,β-Unsaturated ketone derivatives | Building blocks for heterocyclic compounds. |
| Reductive Amination | Fluorinated amine derivatives | Important scaffolds in medicinal chemistry. |
The unique electronic and steric properties imparted by the two ortho-fluoro substituents make this compound an interesting substrate for developing and testing new synthetic methodologies. The C-H bonds ortho to the fluorine atoms on the phenyl rings are known to be activated towards certain types of metal-catalyzed C-H functionalization reactions. acs.org This allows for the direct introduction of new functional groups onto the aromatic rings, a process that is highly sought after in modern organic synthesis for its efficiency.
Furthermore, the study of the reactivity of this compound can provide valuable insights into the effects of multiple fluorine substitutions on reaction mechanisms and selectivity. nih.gov
Contributions to Next-Generation Materials Development
The incorporation of fluorine atoms into organic molecules is a well-established strategy for tuning the properties of materials. rsc.orgnsf.gov The specific substitution pattern in this compound makes it a promising precursor for high-performance materials.
Fluorinated organic compounds are increasingly used in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a material. rsc.org This can improve charge injection and transport properties, as well as enhance the material's stability towards oxidation.
While direct applications of this compound in this area are not yet widely reported, its structural motifs are found in more complex molecules used in organic electronics. It can be envisioned as a building block for larger conjugated systems where the fluorine atoms help to fine-tune the electronic properties and influence the solid-state packing of the molecules, which is crucial for efficient charge transport. rsc.org
Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. Poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastics, and the incorporation of fluorine can enhance their properties. researchgate.net this compound, after conversion to a suitable diol or other bifunctional monomer, could be incorporated into polymer chains.
The presence of the ortho-fluoro substituents would be expected to influence the polymer's solubility, thermal behavior, and dielectric properties. This allows for the rational design of new polymers with properties tailored for specific applications, such as in the aerospace industry, electronics, and as membrane materials.
Table 2: Predicted Influence of ortho-Fluorine Substitution on Polymer Properties
| Property | Predicted Effect of ortho-Fluorine | Rationale |
| Thermal Stability | Increased | Strong C-F bond energy. |
| Solubility | Modified | Altered intermolecular interactions. |
| Dielectric Constant | Lowered | High electronegativity of fluorine reduces polarizability. |
| Chemical Resistance | Increased | Fluorine atoms shield the polymer backbone. |
Q & A
Q. What are the optimized synthetic routes for 1,3-Bis(2-fluorophenyl)propan-2-one, and how do reaction parameters influence yield and purity?
Answer: The synthesis typically involves Friedel-Crafts acylation, where 2-fluorobenzene derivatives react with propan-2-one precursors in the presence of Lewis acid catalysts (e.g., AlCl₃ or FeCl₃). Key parameters include:
- Temperature : 80–100°C to balance reaction rate and byproduct suppression.
- Solvent : Dichloromethane or toluene, chosen for polarity and stability under acidic conditions.
- Catalyst loading : Stoichiometric ratios (1:1.2 acyl chloride to aromatic substrate) minimize side reactions.
Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) enhances purity. Analogous protocols for fluorinated arylpropanones, such as 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone, demonstrate these principles .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Answer:
- ¹H/¹³C/¹⁹F NMR : Confirm substitution patterns and fluorine integration. For example, ¹⁹F NMR chemical shifts near -110 to -120 ppm indicate ortho-fluorine substituents .
- Mass Spectrometry (HRMS) : Validates molecular weight (MW = 260.25 g/mol) and fragmentation patterns.
- X-ray Crystallography : SHELXL refinement resolves structural ambiguities (e.g., bond angles, torsion strains). Challenges like crystal twinning require iterative refinement and validation against spectroscopic data .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic effects of fluorine substituents in this compound?
Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) model:
- Electron-withdrawing effects : Fluorine lowers electron density at the carbonyl group, increasing electrophilicity.
- Charge distribution : Mulliken charges predict reactive sites for nucleophilic attacks.
Validation against experimental IR (carbonyl stretching at ~1700 cm⁻¹) and X-ray bond lengths (C=O ~1.21 Å) ensures accuracy .
Q. What experimental strategies resolve contradictions in reactivity data for this compound under varying conditions?
Answer:
- Controlled kinetic studies : Monitor reaction progress via HPLC or in situ IR to identify intermediate species.
- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to trace protonation pathways in acid/base-mediated reactions.
- Cross-validation : Compare results with structurally analogous compounds (e.g., 1,3-bis(4-chlorophenyl)propan-2-one) to isolate substituent-specific effects .
Q. How does the crystal packing of this compound influence its physicochemical stability?
Answer: X-ray diffraction (SHELX-refined) reveals:
- Intermolecular interactions : C–H···F and π-π stacking stabilize the lattice, reducing hygroscopicity.
- Thermal stability : Differential scanning calorimetry (DSC) correlates melting points (e.g., ~120–130°C) with packing efficiency.
Crystallization solvents (e.g., acetonitrile vs. ethanol) modulate polymorph formation, impacting shelf-life .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?
Answer:
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative strains, leveraging fluorophenyl groups’ membrane permeability .
- Cytotoxicity screening : MTT assays using logP (predicted ~3.5) to optimize solubility in cell culture media .
- Enzyme inhibition : Fluorogenic substrates track activity against targets like kinases or proteases.
Methodological Considerations Table
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
